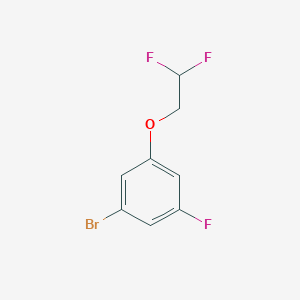
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene
Vue d'ensemble
Description
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is a chemical compound with the molecular formula C8H7BrF2O . It has a molecular weight of 237.04 g/mol.
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is 1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and difluoroethoxy groups on the benzene ring.Physical And Chemical Properties Analysis
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is a liquid at room temperature . Its boiling point is approximately 232.5±40.0°C at 760 mmHg .Applications De Recherche Scientifique
Electrochemical Fluorination of Aromatic Compounds
- The study by Horio et al. (1996) examines the electrochemical fluorination of halobenzenes, including compounds similar to 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene. This process is significant in the formation of various fluorinated compounds used in different scientific applications (Horio et al., 1996).
Synthesis and Characterization of Halogenated Compounds
- Research by Rutherford & Redmond (2003) and Mahadevan et al. (2011) focuses on the synthesis and characterization of halogenated compounds, including derivatives of bromofluorobenzenes. These studies contribute to understanding the chemical properties and potential applications of such compounds in various scientific fields (Rutherford & Redmond, 2003); (Mahadevan et al., 2011).
Photofragmentation Studies
- Gu et al. (2001) investigated the ultraviolet photodissociation of bromofluorobenzenes. Their research provides insights into the photofragmentation mechanisms, which are crucial for understanding the photostability and photochemical reactions of such compounds (Gu et al., 2001).
Metal Ion Complexes and Coordination Chemistry
- Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, including fluorobenzene derivatives. Their work on the synthesis of metal ion complexes with fluorocarbons is pivotal in understanding the interactions and potential applications in catalysis and materials science (Plenio et al., 1997).
Organometallic Chemistry and Catalysis
- Pike et al. (2017) discussed the use of fluorobenzenes, including difluorobenzenes, in organometallic chemistry and transition-metal-based catalysis. This research highlights the potential of such compounds in catalytic processes and as solvents in chemical reactions (Pike et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGWKCVBKRTIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)
![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)
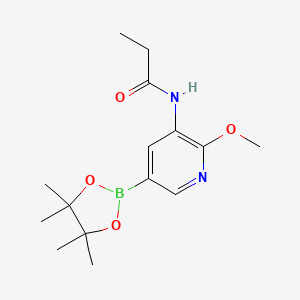
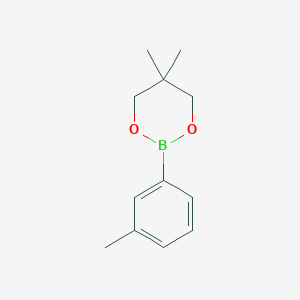
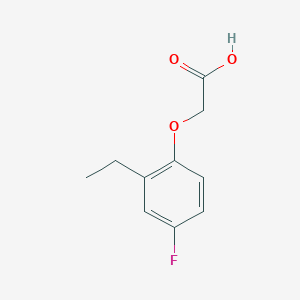

![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)


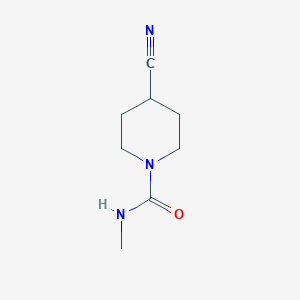
![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)
